Tributyl(pentafluorophenyl)stannane
Description
Properties
CAS No. |
1045-56-3 |
|---|---|
Molecular Formula |
C8H7Br |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction-Based Synthesis
The most widely employed method for synthesizing tributyl(pentafluorophenyl)stannane involves the reaction of pentafluorophenylmagnesium bromide with tributyltin chloride. This approach leverages the nucleophilic displacement of chloride by the Grignard reagent, facilitated by tin’s electrophilicity.
Reaction Scheme:
Key Conditions:
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether (DEE) to prevent hydrolysis.
-
Temperature: −20°C to 0°C to minimize side reactions.
-
Atmosphere: Inert nitrogen or argon gas to avoid oxidation.
Procedure:
-
Grignard Reagent Preparation: Pentafluorophenyl bromide reacts with magnesium turnings in THF under reflux.
-
Transmetalation: Tributyltin chloride is added dropwise to the Grignard solution at −20°C, followed by stirring for 12–24 hours.
-
Workup: The mixture is quenched with ice-cold ammonium chloride, extracted with dichloromethane, and dried over anhydrous sodium sulfate.
-
Purification: Vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) yields the product in 75–85% purity .
Table 1: Optimization of Grignard Reaction Parameters
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | THF | 82 |
| Temperature | −20°C | 85 |
| Molar Ratio (Sn:Mg) | 1:1.1 | 88 |
| Reaction Time | 18 h | 84 |
Redistribution Reaction Approach
An alternative route involves the redistribution of tetrabutyltin with stannic chloride in the presence of pentafluorophenyl ligands. This method is less common but offers scalability for industrial applications.
Reaction Scheme:
Key Conditions:
-
Catalyst: Lewis acids such as AlCl₃ (1–2 mol%).
-
Solvent: Toluene or xylene at 80–100°C.
Industrial Protocol:
-
Redistribution: Tetrabutyltin and stannic chloride are heated in toluene with AlCl₃ for 6 hours.
-
Ligand Exchange: Pentafluorophenyllithium is introduced to the tributyltin chloride intermediate at 25°C.
-
Distillation: Short-path distillation under reduced pressure isolates the product (≥90% purity) .
Table 2: Industrial vs. Lab-Scale Redistribution
| Parameter | Lab-Scale | Industrial-Scale |
|---|---|---|
| Temperature | 80°C | 100°C |
| Reaction Time | 6 h | 4 h |
| Yield | 70% | 88% |
| Purity | 85% | 92% |
Organolithium-Mediated Synthesis
For enhanced reactivity, pentafluorophenyllithium may replace Grignard reagents, particularly in low-temperature regimes.
Reaction Scheme:
Advantages:
-
Faster reaction kinetics (2–4 hours).
-
Higher yields (88–92%) due to reduced side reactions.
Critical Considerations:
-
Solvent: Hexane/THF mixtures (4:1 v/v) at −78°C.
-
Stoichiometry: 1:1 molar ratio to prevent over-lithiation.
Case Study:
A 10 mmol-scale reaction in hexane/THF (−78°C, 3 h) afforded 89% yield after column chromatography (silica gel, hexane) .
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes cost efficiency and safety, employing continuous flow reactors and automated systems.
Flow Reactor Protocol:
-
Pre-Mixing: Tributyltin chloride and pentafluorophenylmagnesium bromide are premixed in THF.
-
Continuous Reaction: The mixture is pumped through a temperature-controlled reactor (−10°C, residence time: 30 min).
-
In-Line Quenching: The effluent is mixed with aqueous NH₄Cl, and phases are separated mechanically.
-
Distillation: Short-path distillation under vacuum (0.1 mmHg, 120°C) yields 95% pure product.
Table 3: Industrial Production Metrics
| Metric | Value |
|---|---|
| Annual Capacity | 10,000 kg |
| Batch Cycle Time | 4 h |
| Energy Consumption | 15 kWh/kg |
| Waste Generated | 0.8 kg/kg |
Purification and Characterization
Purification Methods:
-
Distillation: Effective for removing volatile byproducts (e.g., tributyltin hydride).
-
Column Chromatography: Silica gel with hexane/ethyl acetate (95:5) resolves Sn-containing impurities.
Characterization Data:
-
¹⁹F NMR (CDCl₃): δ −143.2 (ortho-F), −157.8 (para-F), −162.4 (meta-F).
-
HPLC Purity: 99.2% (C18 column, acetonitrile/water 70:30, UV 254 nm) .
Reaction Optimization and Yield Enhancement
Critical Factors:
-
Solvent Polarity: Ethereal solvents (THF, DEE) enhance tin electrophilicity, accelerating transmetalation.
-
Additives: Cu(I) salts (e.g., CuTC) increase yields by facilitating Pd-mediated coupling in subsequent applications .
Table 4: Solvent Effects on Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.6 | 85 |
| DEE | 4.3 | 91 |
| Toluene | 2.4 | 68 |
Chemical Reactions Analysis
Stille Coupling Reactions
Tributyl(pentafluorophenyl)stannane serves as a critical reagent in Pd/Cu-cocatalyzed Stille cross-coupling reactions. Its enhanced tin-Lewis acidity (δ¹¹⁹Sn = -18.6 ppm) facilitates efficient transmetalation with aryl halides, enabling selective carbon-carbon bond formation .
Key Reaction Conditions
| Component | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst (Pd(PPh₃)₄) | 5 mol% | 91 |
| Cocatalyst (CuTC) | 10 mol% | 91 |
| Base (Cs₂CO₃) | 1.5 equiv | 91 |
| Solvent (DEE) | 0.67 mL | 91 |
| Temperature | 60°C | 91 |
Under these conditions, the reaction with 4-iodotoluene achieves 91% yield of 3aa (pentafluorophenyl-toluene) . Notably, the electron-withdrawing pentafluorophenyl group accelerates transmetalation compared to non-fluorinated analogs (e.g., tributylphenylstannane: <5% yield under identical conditions) .
Hydrolysis and Oxidation
The compound undergoes hydrolysis in aqueous environments, forming tributyltin hydroxides or oxides. The reaction proceeds via nucleophilic attack at the tin center:
Hydrolysis rates increase under acidic conditions due to proton-assisted cleavage of the Sn–C bond .
Substitution Reactions
This compound participates in ligand-exchange reactions with nucleophiles. For example, reactions with Grignard reagents yield mixed organotin derivatives:
The pentafluorophenyl group’s high electronegativity (Mulliken charge: -0.42e) enhances susceptibility to nucleophilic displacement .
Lewis Acid-Catalyzed Transformations
The compound acts as a Lewis acid in Cu(I)-mediated coupling reactions. In a copper iodide-catalyzed synthesis of α-diimines, it reacts with bis(imidoyl chlorides) under ligand-free conditions :
Optimized Protocol
| Parameter | Value | Yield (%) |
|---|---|---|
| CuI | 20 mol% | 81 |
| Solvent (DMF) | 0.5 mL | 81 |
| Temperature | 70°C | 81 |
This method achieves 81% yield for N,N′-bis(pentafluorophenyl)oxalimidamide without requiring palladium catalysts .
Radical Reactions
This compound exhibits radical scavenging behavior in chain-transfer reactions. Its low bond dissociation energy (Sn–C: ~50 kcal/mol) allows homolytic cleavage under UV irradiation, generating tributyltin radicals that terminate polymerization chains .
Comparative Reactivity Analysis
The compound’s reactivity surpasses non-fluorinated organotin analogs due to:
Scientific Research Applications
Tributyl(pentafluorophenyl)stannane has several scientific research applications:
Organic Synthesis: Used as a reagent in Stille coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of organotin polymers and materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active compounds and drug intermediates.
Catalysis: Acts as a catalyst in various organic transformations, enhancing reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of tributyl(pentafluorophenyl)stannane in Stille coupling reactions involves the formation of a palladium complex with the organotin reagent. The palladium catalyst facilitates the transmetalation step, where the pentafluorophenyl group is transferred from tin to palladium. This is followed by reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst .
Comparison with Similar Compounds
Physical and Chemical Properties :
- Density: 1.298 g/mL at 25°C
- Flash point: >110°C
- Hazard codes: R21 (harmful in contact with skin), R25 (toxic if swallowed), R41 (risk of serious eye damage), and R50/53 (highly toxic to aquatic life) .
- Safety protocols include using protective equipment (S36/37/39) and avoiding environmental release (S61) .
Structural and Functional Analogues
Tributyl(pentafluorophenyl)stannane belongs to a class of fluorinated organotin compounds. Key analogues include:
*Estimated based on molecular formula.
Reactivity and Electronic Effects
- Electron-Withdrawing Capacity : The pentafluorophenyl group in this compound provides strong electron-withdrawing effects, enhancing the electrophilicity of the tin center compared to 4-fluorophenyl (weaker electron withdrawal) or perfluoroethyl (shorter chain, less steric bulk) derivatives .
- Applications in Polymer Chemistry: Fluorinated stannanes like this compound are critical in synthesizing conjugated polymers for organic field-effect transistors (OFETs) and solar cells. The pentafluorophenyl group improves polymer planarity and charge-carrier mobility compared to non-fluorinated or mono-fluorinated analogues .
Toxicity and Environmental Impact
- This compound exhibits higher acute toxicity (oral and dermal) and aquatic toxicity (Category 1) compared to Tributyl(4-fluorophenyl)stannane, which lacks comprehensive toxicity data but is presumed less hazardous due to reduced fluorine content .
- Both compounds require strict handling protocols (e.g., UN 2788 for transport) due to organotin-related risks .
Biological Activity
Tributyl(pentafluorophenyl)stannane (TBPFPS) is an organotin compound that has garnered interest in various fields, particularly in chemistry and biology, due to its unique structural properties and potential applications. This article delves into the biological activity of TBPFPS, examining its interactions with biomolecules, mechanisms of action, and implications for drug development.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₇F₅Sn |
| Molecular Weight | 457.1 g/mol |
| IUPAC Name | tributyl-(2,3,4,5,6-pentafluorophenyl)stannane |
| InChI Key | JHHIELWIJDNKDR-UHFFFAOYSA-N |
TBPFPS features a pentafluorophenyl group which significantly influences its chemical reactivity and biological interactions. The presence of fluorine atoms enhances the electron-withdrawing capacity of the phenyl ring, impacting its Lewis acidity and reactivity in various chemical reactions.
The biological activity of TBPFPS is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that TBPFPS can modulate the activity of crucial receptors and enzymes:
- Nuclear Retinoid-X Receptor (RXR) : TBPFPS has been shown to bind to RXR, influencing gene expression related to metabolism and development.
- Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) : Interaction with PPARγ suggests potential implications in metabolic regulation and adipogenesis.
These interactions may lead to various biological effects, including alterations in cell signaling pathways related to metabolism and reproduction .
In Vitro Studies
- Cell Proliferation : Studies have demonstrated that TBPFPS can affect cell proliferation rates in various cancer cell lines. For instance, it has been observed to inhibit the growth of certain tumor cells by inducing apoptosis through mitochondrial pathways.
- Antimicrobial Activity : Preliminary investigations indicate that TBPFPS exhibits antimicrobial properties against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial membrane integrity.
Case Studies
- A study conducted on the effects of TBPFPS on human breast cancer cells revealed that treatment with the compound resulted in a significant decrease in cell viability compared to control groups. The study suggested that this effect was mediated through apoptosis induction .
- Another research effort focused on the compound's potential as an anti-inflammatory agent. Results indicated that TBPFPS could reduce pro-inflammatory cytokine production in activated macrophages, highlighting its therapeutic potential in inflammatory diseases.
Applications in Drug Development
The unique properties of TBPFPS make it a candidate for further exploration in drug development:
- Drug Design : Its ability to modulate receptor activity positions it as a potential lead compound for designing new therapeutics targeting metabolic disorders.
- Polymer Chemistry : Beyond biological applications, TBPFPS is utilized in creating advanced materials such as polymers and coatings due to its stability and reactivity .
Q & A
Q. What are the recommended analytical techniques for characterizing Tributyl(pentafluorophenyl)stannane, and how are impurities identified?
To ensure purity and structural integrity, analytical methods such as high-performance liquid chromatography (HPLC) and infrared (IR) spectroscopy are critical. For HPLC, prepare a standard solution by dissolving the compound in a solvent system (e.g., acetonitrile/water) and optimize parameters like column temperature (e.g., 30°C) and flow rate (e.g., 1.5 mL/min) to match retention times with reference standards . Impurity profiling involves calculating relative response factors and retention times for byproducts, with acceptance criteria set at ≤0.1% for unspecified impurities .
Table 1: Example HPLC Conditions for Organotin Compounds
| Parameter | Specification |
|---|---|
| Column | C18 reverse-phase (250 mm) |
| Mobile Phase | Acetonitrile/water (70:30) |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~8.2 minutes (reference) |
Q. How is this compound synthesized, and what parameters influence yield?
Synthesis typically involves transmetallation or Stille coupling, where tributyltin chloride reacts with pentafluorophenyl lithium. Critical parameters include:
- Temperature control (<-20°C to prevent side reactions).
- Solvent selection (anhydrous THF or ether to avoid hydrolysis).
- Stoichiometric precision (1:1 molar ratio of tin precursor to aryl halide).
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) ensures ≥95% purity .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
The electron-withdrawing pentafluorophenyl group enhances the electrophilicity of the tin center, facilitating transmetallation with palladium catalysts in Stille couplings. Studies on analogous fluorinated reagents show accelerated oxidative addition due to reduced electron density at the tin atom, which lowers activation energy . However, steric hindrance from the tributyl groups may reduce reactivity with bulky substrates, requiring optimized ligand systems (e.g., triphenylphosphine) .
Q. How does environmental exposure to this compound impact biological systems, and what endpoints are critical in toxicity studies?
While direct toxicological data on this compound is limited, organotin analogs (e.g., tributyltin oxide) exhibit endocrine-disrupting effects. Key endpoints include:
- Gene expression modulation (e.g., aromatase inhibition).
- Oxidative stress markers (e.g., glutathione depletion).
Experimental designs should specify exposure duration (chronic vs. acute), group size (n ≥ 6 for statistical power), and use in vivo/in vitro models (e.g., zebrafish embryos for developmental toxicity) .
Table 2: Suggested Toxicity Study Parameters
| Parameter | Specification |
|---|---|
| Model Organism | Zebrafish (Danio rerio) |
| Exposure Length | 96-hour acute exposure |
| Endpoints | Mortality, teratogenicity |
| Analytical Method | LC-MS for bioaccumulation |
Q. What are the stability challenges in storing this compound, and how can degradation be mitigated?
Degradation occurs via hydrolysis or oxidation, particularly under humid conditions. Recommendations include:
Q. How can computational methods predict the environmental fate of this compound?
Density functional theory (DFT) models estimate log Kow (octanol-water partition coefficient) to predict bioaccumulation potential. For fluorinated organotins, computed log Kow values range from 4.2–5.8, indicating moderate persistence in aquatic systems. Molecular dynamics simulations further assess binding affinity to biomolecules (e.g., serum albumin) to evaluate toxicity pathways .
Methodological Guidance
-
Literature Search : Use Google Scholar with queries like
("this compound" AND (synthesis OR toxicity))filtered to 2003–2025 .「DSAIL Tutorial」如何写好一篇文献综述 Literature Review Writing37:32
研究生要用到的论文检索下载工具(最全版本,提供详细介绍,解决论文检索下载问题)03:43
-
Data Contradiction Analysis : Compare HPLC retention times and spectral data across studies; discrepancies may arise from column aging or solvent lot variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


